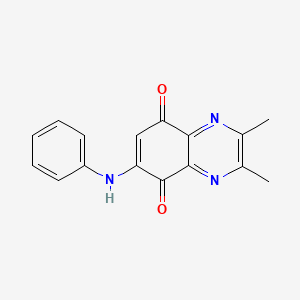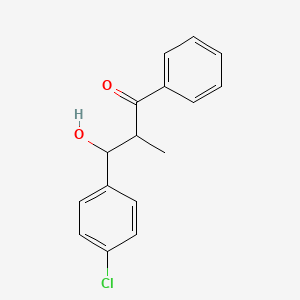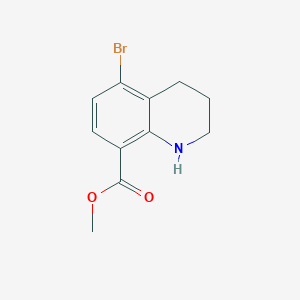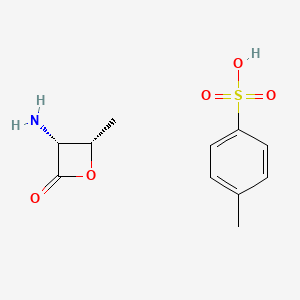
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring The specific substituents on this compound include a chlorine atom at the 6th position, a methyl group at the 2nd position, and a pyrimidinyl group at the 3rd position
准备方法
The synthesis of 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-amino-5-chlorobenzamide and 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate can lead to the formation of the desired quinazolinone derivative. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.
化学反应分析
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the quinazolinone ring to form the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid, while nucleophilic substitution of the chlorine atom can result in various substituted quinazolinone derivatives.
科学研究应用
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- can be compared with other quinazolinone derivatives to highlight its uniqueness. Similar compounds include:
4(3H)-Quinazolinone, 2-methyl-3-(2-pyrimidinyl)-: This compound lacks the chlorine substituent at the 6th position, which may affect its chemical reactivity and biological activity.
4(3H)-Quinazolinone, 6-chloro-2-methyl-: This derivative does not have the pyrimidinyl group at the 3rd position, which could influence its interactions with molecular targets.
4(3H)-Quinazolinone, 6-chloro-3-(2-pyrimidinyl)-:
The presence of the chlorine, methyl, and pyrimidinyl groups in 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
37905-56-9 |
|---|---|
分子式 |
C13H9ClN4O |
分子量 |
272.69 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-3-pyrimidin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9ClN4O/c1-8-17-11-4-3-9(14)7-10(11)12(19)18(8)13-15-5-2-6-16-13/h2-7H,1H3 |
InChI 键 |
LKTWWJPYKPAYBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
![1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11848475.png)


![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)

![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)
![1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11848511.png)
![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)
![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)



